(S)-alpha-Methylpyridine-2-ethanol
Description
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(2S)-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C8H11NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
InChI Key |
GAMOMPUVNAWKHH-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=N1)O |
Canonical SMILES |
CC(CC1=CC=CC=N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (S)-α-Methylpyridine-2-ethanol with structurally related pyridine methanol derivatives, focusing on substituent effects, synthetic routes, and inferred properties.
Structural and Functional Group Variations
Inferred Physicochemical Properties
Preparation Methods
Catalytic System Design
The asymmetric reduction of 2-acetylpyridine to (S)-α-methylpyridine-2-ethanol is optimally achieved using spiroborate esters as chiral catalysts. These catalysts, such as spiroborate 5 derived from (1R,2S)-norephedrine, coordinate with borane (BH₃) to form a chiral Lewis acid complex. This complex selectively stabilizes the transition state of the ketone substrate, enabling enantioselective hydride transfer.
Reaction Optimization
Critical parameters include:
-
Catalyst loading : As low as 1 mol% spiroborate 5 achieves 93% ee for 2-acetylpyridine reduction.
-
Borane source : BH₃-dimethyl sulfide (BH₃-SMe₂) yields (R)-configured products, whereas BH₃-diethylamine (BH₃-DEA) inverts selectivity to (S) with 78% ee.
-
Solvent : Tetrahydrofuran (THF) enhances catalyst stability and selectivity compared to polar aprotic solvents.
Table 1: Optimization of 2-Acetylpyridine Reduction with Spiroborate 5
| Entry | Borane Source | Solvent | Temp (°C) | ee (%) | Configuration |
|---|---|---|---|---|---|
| 1 | BH₃-SMe₂ | THF | 25 | 93 | R |
| 2 | BH₃-DEA | THF | 25 | 78 | S |
Mechanistic Insights and Stereochemical Control
Role of Pyridine Nitrogen Coordination
The pyridine nitrogen’s basicity facilitates borane coordination, which can lead to undesired intramolecular reduction pathways. Protecting the nitrogen with methyl or allyl groups improves enantioselectivity by preventing side reactions. For unprotected 2-acetylpyridine, spiroborate 5 mitigates this issue through steric hindrance, directing hydride attack to the Re face of the ketone.
Hydrogen Bonding and Transition State Stabilization
Spiroborate esters create a chiral pocket via hydrogen bonding between the catalyst’s hydroxyl groups and the ketone’s carbonyl oxygen. This interaction enforces a staggered conformation, favoring hydride transfer to the pro-(S) face.
Comparative Analysis of Catalysts and Substrates
Catalyst Performance Across Pyridine Derivatives
While 3- and 4-acetylpyridines achieve >98% ee with spiroborate 5 , 2-acetylpyridine requires careful optimization due to steric and electronic constraints. Catalyst 3 , derived from (S)-diphenyl valinol, shows comparable efficacy but lower selectivity for 2-substituted substrates.
Table 2: Enantioselectivity of Spiroborate Catalysts for Acetylpyridines
| Substrate | Catalyst | ee (%) | Configuration |
|---|---|---|---|
| 2-Acetylpyridine | 5 | 93 | S |
| 3-Acetylpyridine | 5 | 98 | R |
| 4-Acetylpyridine | 5 | 99 | R |
Synthetic Protocols and Workflow
Stepwise Procedure for (S)-α-Methylpyridine-2-ethanol
-
Catalyst Preparation : Spiroborate 5 is synthesized from (1R,2S)-norephedrine and trimethyl borate under anhydrous conditions.
-
Reduction : 2-Acetylpyridine (1.0 equiv) is treated with BH₃-DEA (1.6 equiv) and 5 mol% spiroborate 5 in THF at 25°C for 12 h.
-
Work-up : The reaction is quenched with methanol, concentrated, and purified via column chromatography (SiO₂, ethyl acetate/hexane) to isolate (S)-α-methylpyridine-2-ethanol in 85% yield and 78% ee.
Challenges and Remedial Strategies
Q & A
Q. What are the key steps in synthesizing (S)-α-Methylpyridine-2-ethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves (i) condensation of pyridine derivatives with chiral epoxides or aldehydes, (ii) stereoselective reduction using catalysts like NaBH₄ with chiral ligands, and (iii) purification via HPLC to isolate the (S)-enantiomer . Critical parameters include:
- Temperature : Optimal range of 0–25°C to prevent racemization.
- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Catalyst : Chiral auxiliaries (e.g., BINAP) improve enantiomeric excess (ee) to >90% .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of (S)-α-Methylpyridine-2-ethanol?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify pyridine ring protons (δ 7.5–8.5 ppm) and the chiral alcohol group (δ 3.2–4.0 ppm).
- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm functional groups.
- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of (S)-α-Methylpyridine-2-ethanol across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Enantiomeric purity : Low ee (<85%) in synthesis batches may lead to mixed biological outcomes.
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) affects ligand-receptor interactions.
- Data normalization : Use internal standards (e.g., β-galactosidase) in enzyme inhibition assays to minimize variability .
Recommended protocol : Validate activity via orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional effects).
Q. What strategies optimize stereoselectivity in the synthesis of (S)-α-Methylpyridine-2-ethanol for high-throughput applications?
- Methodological Answer :
- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) to invert stereochemistry in situ .
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
- Microreactor technology : Enhances reaction control, achieving ee >98% with reduced reaction time .
Q. How does the methyl group on the pyridine ring influence (S)-α-Methylpyridine-2-ethanol’s interactions with biological targets?
- Methodological Answer :
- Hydrophobic interactions : The methyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinases).
- Steric effects : Modulates accessibility to active sites, as shown in molecular docking studies (PDB: 3TKY).
- Comparative studies : Replace the methyl group with -CF₃ or -Cl to assess activity changes via structure-activity relationship (SAR) analysis .
Contradiction Analysis in Published Studies
- Example : Conflicting reports on IC₅₀ values for kinase inhibition may stem from:
- Variability in enzyme sources : Recombinant vs. native enzymes.
- Assay temperature : 25°C vs. 37°C affecting binding kinetics.
- Solution : Standardize protocols using WHO-recommended enzyme lots and replicate under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
